5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-(1H-pyrrol-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMNICLEYKAVEB-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione typically involves the reaction of pyrrole derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrole or thiazolidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations
Core Structure Differences :
- The thiazolane-2,4-dione core (target compound) contains sulfur, which may enhance metabolic stability compared to the nitrogen-rich imidazolidine-2,4-dione (e.g., Compound 1 and IM-7) .
- The thiazolidine-2,4-dione derivatives (e.g., YPC-21440) share the same sulfur-containing core but differ in substituent complexity and kinase-targeting activity .
This contrasts with the Z-configured hydroxybenzylidene in Compound 1, which may exhibit different binding modes due to stereoelectronic effects . YPC-21440 derivatives feature piperazine and fluorophenyl groups, which enhance solubility and target affinity for kinase inhibition .
Isomerism and Activity :
- The E-isomer in the target compound may adopt a distinct spatial arrangement compared to the Z-isomers prevalent in analogues like YPC-21440 and Compound 1. This could influence interactions with enzymes or receptors .
Biological Activity Trends :
- Imidazolidine-2,4-diones (e.g., IM-7) demonstrate cardiovascular and CNS effects , suggesting that core structure modifications (e.g., thiazolane vs. imidazolidine) may redirect activity toward different biological targets .
- Thiazolidine-2,4-diones (e.g., YPC-21440) are optimized for kinase inhibition , highlighting the role of substituent bulk and electronic properties in target specificity .
Research Implications
The structural diversity among thiazolane/imdazolidine diones underscores the importance of:
- Substituent Design : Electron-withdrawing/donating groups (e.g., pyrrole vs. piperazine) modulate solubility and target engagement.
- Isomer Control : E/Z isomerism significantly impacts molecular geometry and bioactivity, as seen in kinase inhibitors and antimicrobial agents .
Biological Activity
5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and significant research findings.
The synthesis of this compound typically involves the reaction of pyrrole derivatives with thiazolidine-2,4-dione. Commonly used bases include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under elevated temperatures to facilitate product formation.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | (5E)-5-(1H-pyrrol-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
| Molecular Formula | C8H6N2O2S |
| Molecular Weight | 206.22 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolidin derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In one study, derivatives demonstrated a reduction in biofilm formation by over 50% at specific concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been evaluated against several human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited promising cytotoxic effects with IC50 values significantly lower than standard chemotherapy agents like irinotecan .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, thereby altering their activity and leading to various biological effects. The exact pathways remain under investigation but may involve apoptosis induction in cancer cells through both extrinsic and intrinsic signaling pathways .
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the cytotoxicity of newly synthesized thiazolidin derivatives against various cancer cell lines, compound 18 showed the highest antiproliferative activity against human lung and breast cancer cells with an IC50 value significantly lower than that of reference drugs .
- Antimicrobial Efficacy : Another study focused on the antibiofilm activity of thiazolidin derivatives against Gram-positive bacteria revealed that certain compounds inhibited biofilm formation effectively at concentrations equal to their minimum inhibitory concentration (MIC) .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other heterocyclic compounds:
Q & A
Q. What are the standard synthetic protocols for preparing 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation , where 1,3-thiazolidine-2,4-dione reacts with an aldehyde (e.g., 1H-pyrrole-2-carboxaldehyde) under reflux in ethanol or acetic acid. Piperidine or glacial acetic acid is used as a catalyst, and the reaction progress is monitored by thin-layer chromatography (TLC) . Post-reaction, the product is isolated by pouring the mixture into ice-cold water, followed by basification with sodium bicarbonate. The crude product is recrystallized from ethanol or ethanol/DMF mixtures to achieve purity .
Q. How is the molecular structure of this compound confirmed after synthesis?
Methodological Answer: Structural confirmation involves:
- Infrared Spectroscopy (IR): Identification of carbonyl stretching vibrations (C=O at ~1750–1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹).
- NMR Spectroscopy: 1H NMR detects aromatic protons (δ 6.5–7.5 ppm for pyrrole and thiazole rings), while 13C NMR confirms sp² carbons (e.g., imine carbons at ~140–150 ppm).
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) validate the molecular weight.
- Elemental Analysis: Quantifies C, H, N, and S content to confirm stoichiometry .
Advanced Research Questions
Q. How should experimental designs be optimized to study the reactivity of the exocyclic double bond in this compound?
Methodological Answer:
- Variable Reaction Conditions: Test oxidizing agents (e.g., H₂O₂) to assess epoxidation potential or UV light exposure for isomerization studies.
- Solvent Effects: Compare polar (DMF) vs. non-polar (toluene) solvents to evaluate electronic stabilization of intermediates.
- Control Groups: Use deuterated solvents or inert atmospheres (N₂/Ar) to isolate environmental impacts.
- Replicates: Perform triplicate experiments to ensure reproducibility. Data should be analyzed via HPLC or GC-MS to quantify product distributions .
Q. What strategies are effective in resolving contradictory data when synthesizing derivatives with varying substituents?
Methodological Answer:
- Systematic Substituent Variation: Introduce electron-withdrawing (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) to the pyrrole or thiazole rings and compare reaction kinetics.
- Computational Modeling: Use density functional theory (DFT) to predict electronic effects on reaction pathways and compare with experimental yields.
- Cross-Validation: Pair spectroscopic data (e.g., NMR) with X-ray crystallography to resolve ambiguities in regioselectivity or stereochemistry .
Q. How can the compound’s potential as a precursor in heterocyclic chemistry be assessed?
Methodological Answer:
- Derivatization Reactions: Perform cycloadditions (e.g., Diels-Alder with dienophiles) or nucleophilic substitutions to generate fused heterocycles.
- Mechanistic Probes: Use kinetic isotope effects or radical traps (e.g., TEMPO) to identify intermediates.
- Biological Screening: Evaluate synthesized derivatives for enzyme inhibition (e.g., cyclooxygenase) via in vitro assays to correlate structure-activity relationships .
Data Contradiction and Analysis
Q. How to address inconsistencies in spectroscopic data for analogs of this compound?
Methodological Answer:
- Multi-Technique Validation: Combine NMR (e.g., 2D COSY, HSQC) with IR and MS to resolve overlapping signals or impurities.
- Crystallography: If feasible, obtain single-crystal X-ray structures to unambiguously confirm bond configurations.
- Batch Comparison: Replicate syntheses under identical conditions to rule out procedural variability. Contradictions may arise from solvent residues or tautomerism, which can be mitigated by rigorous drying or variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
